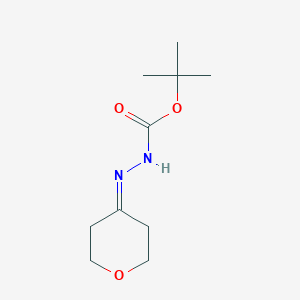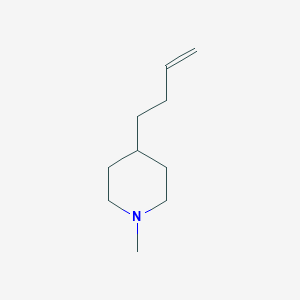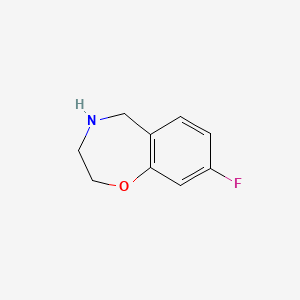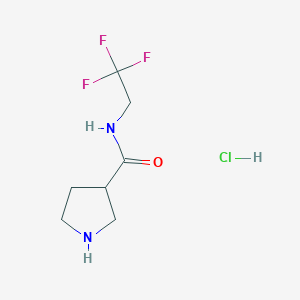
4-溴-2-氟-3-甲氧基苯硼酸
描述
“4-Bromo-2-fluoro-3-methoxyphenylboronic acid” is a boronic acid derivative. Boronic acids are organic compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms (forming a B(OH)2 group). They are known for their use in the Suzuki reaction, a type of cross-coupling reaction .
Synthesis Analysis
The synthesis of boronic acids often involves the reaction of organometallic compounds with a boron compound. The Suzuki-Miyaura cross-coupling reaction is a common method for synthesizing boronic acids .Chemical Reactions Analysis
Boronic acids are involved in various chemical reactions. They are particularly known for their role in Suzuki-Miyaura cross-coupling reactions, which are used for the synthesis of biologically active molecules .科学研究应用
合成和化学应用
4-溴-2-氟-3-甲氧基苯硼酸参与了各种合成过程。它在合成中的应用包括制备特定的氟代和溴代化合物。例如,在实际合成2-氟-4-溴联苯中的作用,这是非甾体类抗炎和镇痛材料制造中的关键中间体,突显了它在制药化学中的重要性(Qiu et al., 2009)。另一个例子是它在二取代氟吡啶和吡啶酮的多功能合成中的应用(Sutherland & Gallagher, 2003)。
荧光和光学研究
该化合物已被研究其在荧光猝灭中的作用,如在对5-氯-2-甲氧基苯硼酸和4-氟-2-甲氧基苯硼酸的研究中所见。这些研究对于理解苯硼酸衍生物的光物理性质及其在光学材料中的潜在应用至关重要(Geethanjali, Nagaraja, & Melavanki, 2015)。
超分子化学
苯硼酸的使用,包括4-甲氧基苯硼酸等衍生物,在超分子组装的设计和合成中是另一个应用领域。这涉及与杂原子形成氢键,有助于开发新颖的超分子结构(Pedireddi & Seethalekshmi, 2004)。
放射化学合成
在放射化学中,苯硼酸衍生物,包括4-溴吡唑环化合物,用于合成正电子发射断层扫描(PET)的放射标记化合物。这些化合物有助于研究大脑中的大麻素受体(Katoch-Rouse & Horti, 2003)。
作用机制
Target of Action
4-Bromo-2-fluoro-3-methoxyphenylboronic acid is a type of organoboron compound . Organoboron compounds are known to be used in Suzuki–Miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the Suzuki–Miyaura coupling reaction, the organoboron compound interacts with a palladium catalyst . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoboron compound, which is formally nucleophilic, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by organoboron compounds . This reaction allows for the formation of carbon–carbon bonds, which are fundamental in organic chemistry and biochemistry . The downstream effects of this reaction can lead to the synthesis of a wide variety of organic compounds .
Pharmacokinetics
Organoboron compounds are generally known for their stability and environmental benignity , which could potentially impact their absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of the action of 4-Bromo-2-fluoro-3-methoxyphenylboronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide variety of organic compounds , potentially including biologically active compounds .
Action Environment
The action of 4-Bromo-2-fluoro-3-methoxyphenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant , suggesting that it can occur in a variety of chemical environments.
安全和危害
未来方向
生化分析
Biochemical Properties
4-Bromo-2-fluoro-3-methoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This compound interacts with palladium catalysts to facilitate the transmetalation process, where the boron atom transfers its organic group to the palladium center . This interaction is crucial for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Cellular Effects
The effects of 4-Bromo-2-fluoro-3-methoxyphenylboronic acid on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of certain kinases and phosphatases, leading to alterations in cell proliferation and apoptosis . Additionally, 4-Bromo-2-fluoro-3-methoxyphenylboronic acid can affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization.
Molecular Mechanism
At the molecular level, 4-Bromo-2-fluoro-3-methoxyphenylboronic acid exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of specific enzymes by binding to their active sites. This binding can prevent the enzymes from catalyzing their respective reactions, leading to a decrease in their activity . Additionally, 4-Bromo-2-fluoro-3-methoxyphenylboronic acid can activate certain transcription factors, resulting in changes in gene expression that influence cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-2-fluoro-3-methoxyphenylboronic acid can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature . Long-term studies have shown that 4-Bromo-2-fluoro-3-methoxyphenylboronic acid can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 4-Bromo-2-fluoro-3-methoxyphenylboronic acid vary with different dosages in animal models. At low doses, this compound can enhance certain cellular functions, such as proliferation and differentiation . At high doses, it can exhibit toxic effects, including cell death and tissue damage. These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
4-Bromo-2-fluoro-3-methoxyphenylboronic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . This interaction can lead to the formation of various metabolites, some of which may have distinct biological activities. Additionally, 4-Bromo-2-fluoro-3-methoxyphenylboronic acid can influence metabolic flux by altering the levels of key metabolites in cells.
Transport and Distribution
Within cells and tissues, 4-Bromo-2-fluoro-3-methoxyphenylboronic acid is transported and distributed through specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its biological activity. For example, binding to certain proteins can enhance the stability and solubility of 4-Bromo-2-fluoro-3-methoxyphenylboronic acid, facilitating its transport to target sites.
Subcellular Localization
The subcellular localization of 4-Bromo-2-fluoro-3-methoxyphenylboronic acid is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus to influence gene expression or to the mitochondria to affect cellular metabolism. These localization patterns are essential for understanding the precise mechanisms of action of 4-Bromo-2-fluoro-3-methoxyphenylboronic acid.
属性
IUPAC Name |
(4-bromo-2-fluoro-3-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrFO3/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJCQONZYKAVJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Br)OC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(Azetidin-3-yloxy)methyl]-1,3-thiazole](/img/structure/B1375423.png)
![2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B1375424.png)
![[3,3'-Bipyridin]-5-ylmethanamine](/img/structure/B1375426.png)





![2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline](/img/structure/B1375435.png)
![Tert-butyl 3-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1375437.png)


